Amlodipine mesylate monohydrate

Vue d'ensemble

Description

Amlodipine mesylate monohydrate: is a calcium channel blocker used primarily in the treatment of hypertension and angina. It belongs to the dihydropyridine class of calcium channel blockers, which are known for their selectivity for peripheral blood vessels. This compound is a salt form of amlodipine, which enhances its solubility and stability, making it more effective for pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of amlodipine mesylate monohydrate involves the reaction of amlodipine base with methanesulfonic acid in the presence of water. The process typically includes dissolving amlodipine base in a water-containing solvent, followed by the addition of methanesulfonic acid. The reaction mixture is then subjected to crystallization to obtain the monohydrate form .

Industrial Production Methods: Industrial production of this compound focuses on achieving high purity, good fluidity, and compressibility. This is essential for direct tableting processes using high-speed tablet presses. The granularity of the crystals is controlled to ensure uniformity and consistency in the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Amlodipine mesylate monohydrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of inactive pyrimidine metabolites.

Reduction: Though less common, reduction reactions can alter the structure of the compound.

Substitution: This reaction can occur at the aminoethoxy or chlorophenyl groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Conditions often involve nucleophilic reagents under mild to moderate temperatures

Major Products: The major products formed from these reactions are typically inactive metabolites or modified versions of the original compound, which may have different pharmacological properties .

Applications De Recherche Scientifique

Cardiovascular Health

Amlodipine mesylate monohydrate is primarily recognized for its role in managing hypertension and angina. It acts by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. Recent studies suggest additional cardiovascular benefits:

- Antioxidant Activity: Amlodipine has demonstrated antioxidant properties that may protect against oxidative stress in cardiovascular tissues .

- Nitric Oxide Production: It enhances the production of nitric oxide, further contributing to vasodilation and improved endothelial function .

Neurodegenerative Diseases

Emerging research indicates that amlodipine may have protective effects against neurodegenerative conditions:

- Stroke Treatment: Amlodipine's ability to reduce blood pressure can mitigate the risk of cerebrovascular accidents .

- Neuroprotection: Studies have suggested that it may play a role in protecting neuronal cells from apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Cancer Therapy

Recent investigations have explored the potential of this compound in oncology:

- Combination Therapy: It has been evaluated in combination with other chemotherapeutic agents for enhanced efficacy against various cancers, including breast cancer and leukemia. The synergistic effects observed may improve treatment outcomes while minimizing side effects .

Formulation Development

The formulation of this compound has been a focal point in pharmaceutical research due to its favorable properties:

- Dosage Forms: Various formulations have been developed, including fast-dissolving tablets, transdermal patches, and liposomal preparations. These formulations aim to enhance patient compliance and therapeutic effectiveness .

- Direct Tableting: Its excellent flowability and compressibility make it suitable for high-speed direct tableting processes, facilitating efficient manufacturing .

Case Study 1: Hypertension Management

A clinical study involving patients with resistant hypertension demonstrated that the addition of this compound to their treatment regimen resulted in significant reductions in both systolic and diastolic blood pressure. Patients reported improved quality of life with minimal adverse effects.

Case Study 2: Neuroprotection in Stroke Patients

In a cohort study examining stroke patients treated with this compound, researchers observed reduced neuronal damage markers compared to control groups. These findings suggest potential neuroprotective effects beyond blood pressure management.

Case Study 3: Combination Chemotherapy for Breast Cancer

A clinical trial investigating the use of this compound alongside standard chemotherapy protocols for breast cancer patients showed improved tumor response rates and reduced side effects compared to chemotherapy alone.

Mécanisme D'action

Amlodipine mesylate monohydrate works by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition occurs through the blockade of voltage-sensitive calcium channels, leading to vasodilation and reduced blood pressure. The compound also increases myocardial oxygen delivery, which is beneficial for patients with angina .

Comparaison Avec Des Composés Similaires

- Amlodipine besylate

- Nifedipine

- Felodipine

- Lercanidipine

Comparison: Amlodipine mesylate monohydrate is unique due to its high solubility and stability compared to other salt forms like amlodipine besylate. It also has a longer duration of action and fewer side effects, making it a preferred choice for long-term management of hypertension and angina .

Activité Biologique

Amlodipine mesylate monohydrate is a dihydropyridine calcium channel blocker primarily used for managing hypertension and angina. This compound exhibits distinct biological properties that enhance its therapeutic efficacy, pharmacokinetics, and formulation characteristics. This article explores the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and relevant research findings.

Amlodipine functions by inhibiting the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, which reduces peripheral vascular resistance and subsequently lowers blood pressure. The selectivity of amlodipine for peripheral vessels over cardiac muscle minimizes the risk of myocardial depression, a common side effect associated with non-dihydropyridine calcium channel blockers .

Key Mechanisms:

- Calcium Channel Blocking: Amlodipine selectively blocks L-type calcium channels, leading to decreased intracellular calcium levels and relaxation of vascular smooth muscle.

- Vasodilation: The drug enhances nitric oxide (NO) production, a critical vasodilator that contributes to its antihypertensive effects.

- Long Half-Life: Amlodipine has a terminal elimination half-life of 30-50 hours, allowing for once-daily dosing .

Pharmacokinetics

This compound is characterized by its favorable pharmacokinetic profile:

- Absorption: It is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring 6-12 hours post-administration. The bioavailability ranges from 64% to 90% .

- Distribution: The volume of distribution is approximately 21 L/kg, with about 98% protein binding in plasma .

- Metabolism: Amlodipine undergoes extensive hepatic metabolism (approximately 90%) to inactive metabolites .

- Excretion: About 10% of the drug is excreted unchanged in urine, with the remainder as metabolites.

Comparative Solubility and Stability

This compound exhibits significantly higher solubility compared to other amlodipine salts. Its solubility exceeds that of amlodipine besylate by more than tenfold, making it advantageous for formulation development . The stability studies indicate that this compound is less hygroscopic and has better flowability than its counterparts, which enhances its suitability for tablet formulations.

| Property | This compound | Amlodipine Besylate |

|---|---|---|

| Solubility (mg/mL) | >10 times higher | Moderate |

| Hygroscopicity | Low | Moderate |

| Flowability | High | Moderate |

| Particle Size Distribution | D10: 20-40 μm; D50: 55-85 μm | Not specified |

Clinical Efficacy and Case Studies

Numerous studies have demonstrated the clinical efficacy of this compound in managing hypertension and angina. For instance:

- Hypertension Management: In a randomized controlled trial involving hypertensive patients, this compound significantly reduced systolic and diastolic blood pressure compared to placebo over a 12-week period .

- Angina Relief: A study assessing patients with stable angina showed that amlodipine effectively improved exercise tolerance and reduced anginal episodes compared to baseline measurements .

- Combination Therapy: Amlodipine has been successfully combined with other antihypertensive agents such as metoprolol succinate in bilayer tablet formulations, demonstrating sustained release profiles and enhanced therapeutic outcomes .

Propriétés

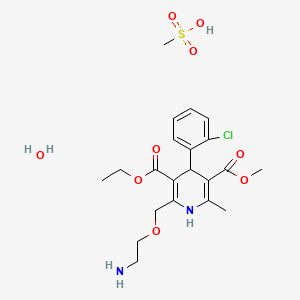

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.CH4O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWOIMCQWJLZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440358-84-9 | |

| Record name | Amlodipine mesylate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=440358-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine mesylate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440358849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMLODIPINE MESYLATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAS0DJC51V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.